1-chloro-3,4-epoxybutane chemical structure and synonyms
1-chloro-3,4-epoxybutane chemical structure and synonyms
Synonym: 1-chloro-3,4-epoxybutane CAS Registry Number: 3083-25-8 (Racemic), 13067-79-3 (S-isomer)
Executive Summary
4-Chloro-1,2-epoxybutane (also known as 1-chloro-3,4-epoxybutane or 2-(2-chloroethyl)oxirane) is a bifunctional electrophilic building block critical to advanced organic synthesis. Unlike its lower homologue epichlorohydrin (1-chloro-2,3-epoxypropane), this four-carbon scaffold offers a unique spatial arrangement, providing a two-carbon spacer between the epoxide reactive center and the alkyl chloride tail.
This monograph serves as a definitive technical guide for researchers utilizing this molecule in the synthesis of chiral pharmaceutical intermediates, specifically for introducing hydroxy-functionalized butyl chains or constructing substituted tetrahydrofurans and pyrrolidines.
Chemical Identity & Nomenclature
Correct identification is paramount, as database conflation with non-chlorinated 1,2-epoxybutane is common.
| Attribute | Detail |
| IUPAC Name | 2-(2-chloroethyl)oxirane |
| Common Synonyms | 1-chloro-3,4-epoxybutane; 4-chloro-1-butene oxide; (2-chloroethyl)ethylene oxide |
| CAS RN (Racemic) | 3083-25-8 |
| CAS RN (S-Isomer) | 13067-79-3 |
| CAS RN (R-Isomer) | 948594-94-3 |
| Molecular Formula | C₄H₇ClO |
| SMILES | ClCCC1OC1 |
Structural Visualization
The following diagram illustrates the chemical connectivity and the critical distinction between the electrophilic sites (C1 vs. C4).
Caption: Structural hierarchy highlighting the dual electrophilic nature. The epoxide (Site A) is kinetically more reactive than the alkyl chloride (Site B) under neutral/basic conditions.
Physicochemical Profile
Data for 4-chloro-1,2-epoxybutane is often conflated with 1,2-epoxybutane. The presence of the chlorine atom significantly alters volatility and density.
| Property | Value | Notes |
| Molecular Weight | 106.55 g/mol | ~47% heavier than 1,2-epoxybutane due to Cl.[1] |
| Physical State | Colorless Liquid | Pungent, ethereal odor.[2][3] |
| Vapor Pressure | 10.6 mmHg @ 25°C | Lower volatility than epichlorohydrin.[1] |
| Boiling Point | >120°C (Est.[2][3] atm) | Typically distilled under vacuum to prevent polymerization. |
| Solubility | Organic Solvents | Miscible in DCM, THF, Et₂O. Limited water solubility. |
| Chirality | One Stereocenter (C2) | Available as racemate or >98% ee enantiomers.[4] |
Synthesis Protocol: Prilezhaev Epoxidation
Objective: Synthesis of 4-chloro-1,2-epoxybutane from 4-chloro-1-butene using meta-chloroperoxybenzoic acid (mCPBA).
Rationale: While catalytic methods (e.g., Jacobsen's catalyst) exist for enantioselective routes, the mCPBA oxidation is the most robust bench-scale method for generating the racemic scaffold or when starting from chiral precursors is not an option.
Reagents
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Substrate: 4-Chloro-1-butene (1.0 equiv)
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Oxidant: mCPBA (1.1 equiv, 77% purity grade)
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Solvent: Dichloromethane (DCM), anhydrous
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Quench: Sat. aq. Na₂SO₃ and Sat. aq. NaHCO₃
Step-by-Step Methodology
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Preparation:
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In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-butene (10 mmol) in anhydrous DCM (50 mL).
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Cool the solution to 0°C using an ice/water bath. Cooling is critical to prevent exotherms and over-oxidation.
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Addition:
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Dissolve mCPBA (11 mmol active oxidant) in DCM (30 mL).
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Add the mCPBA solution dropwise to the alkene solution over 30 minutes via an addition funnel.
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Observation: A white precipitate (m-chlorobenzoic acid) will begin to form as the reaction proceeds.
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Reaction:
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Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
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Self-Validation Step (TLC): Monitor consumption of the alkene (visualized by KMnO₄ stain; the epoxide product is also KMnO₄ active but distinct Rf).
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Workup (The "Clean" Protocol):
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Filter the mixture through a fritted glass funnel to remove the bulk of precipitated m-chlorobenzoic acid.
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Wash the filtrate with 10% aqueous Na₂SO₃ (2 x 20 mL) to quench excess peroxide (Test: Starch-iodide paper should remain white).
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Wash with Sat. NaHCO₃ (3 x 30 mL) to remove residual acid.
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Wash with Brine (1 x 30 mL).
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Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath <30°C to avoid volatile loss).
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Purification:
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Purify via vacuum distillation.
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Note: Column chromatography on silica gel can induce ring-opening if the silica is acidic; use basic alumina or triethylamine-treated silica if distillation is not feasible.
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Reactivity Landscape & Applications
The utility of 4-chloro-1,2-epoxybutane lies in its chemo- and regioselectivity .
Reaction Pathways
The molecule possesses two electrophilic sites with distinct "hardness":
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Site A (Epoxide): Reacts with "hard" nucleophiles (amines, alkoxides) and "soft" nucleophiles (thiols) under mild conditions. Ring opening usually occurs at the terminal carbon (C1) due to steric accessibility.
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Site B (Alkyl Chloride): Reacts primarily with strong nucleophiles at elevated temperatures or after the epoxide has been opened/protected.
Synthesis of 1-Chlorobutan-2-ol (Regioselective Ring Opening)
A common application is the generation of halohydrins.
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Reagent: HCl (conc.) or TMSCl/catalyst.
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Mechanism: Acid-catalyzed attack of Cl⁻ at the more substituted carbon (C2) or terminal carbon (C1) depends on conditions. Under standard acidic hydrolysis, the major product is the 1-chloro-2-hydroxy isomer.
Workflow Diagram: Reactivity Logic
Caption: Sequential functionalization strategy. Step 1 opens the ring to create a nucleophile (hydroxyl) or install a payload. Step 2 utilizes the pendant chloride for ring closure.
Safety & Handling (E-E-A-T)
As an alkylating agent, this compound poses specific genotoxic risks.
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Toxicity: Classified as a potential mutagen/carcinogen (similar to epichlorohydrin).
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Flammability: Flash point is likely <30°C. Ground all glassware.
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Decontamination: Spills should be treated with an excess of aqueous sodium hydroxide or glycine solution to open the epoxide ring and displace the chloride, rendering it inert.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211851, (S)-4-Chloro-1,2-epoxybutane. Retrieved from [Link]
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Organic Syntheses. m-Chloroperbenzoic Acid (mCPBA) Oxidation Procedures. (General Protocol Reference). Retrieved from [Link]
